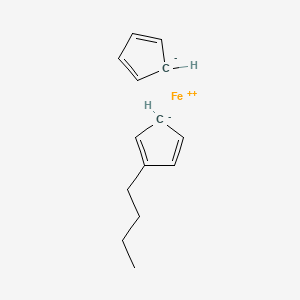

2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+)

Übersicht

Beschreibung

2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) is a compound that belongs to the class of organometallic compounds known as metallocenes. These compounds consist of a metal ion sandwiched between two cyclopentadienyl anions. The iron(2+) ion in this compound is coordinated with two cyclopentadienyl rings, one of which is substituted with a butyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and properties.

Wirkmechanismus

Target of Action

n-Butylferrocene is primarily used as a burning rate catalyst (BRC) in composite solid propellants (CSPs), which are energetic materials providing propulsive force to rockets, missiles, and space shuttle launching vehicles . It is also used for overcharge protection in secondary lithium batteries .

Mode of Action

In CSPs, n-Butylferrocene acts as a catalyst to accelerate the burning rate, improve ignition performance, and enhance combustion stability . It intensifies the burning rate of ammonium perchlorate (AP)-based propellants . In secondary lithium batteries, n-Butylferrocene serves as a built-in mechanism to prevent overcharge, maintaining capacity balance among individual cells and preventing oxidative degradation of the electrolyte .

Biochemical Pathways

It’s known that the compound’s effectiveness in increasing the burning rate depends on the location of the leading combustion reaction .

Pharmacokinetics

It’s known that n-butylferrocene can migrate during the combustion of csps, which may lead to malfunctioning of the propellants .

Result of Action

The primary result of n-Butylferrocene’s action is the enhancement of the burning rate in CSPs and the prevention of overcharge in secondary lithium batteries . In CSPs, this leads to improved ignition performance and combustion stability . In lithium batteries, it helps maintain capacity balance among individual cells and prevents oxidative degradation of the electrolyte .

Action Environment

The action of n-Butylferrocene can be influenced by environmental factors. For instance, in CSPs, the compound’s migration to the interface during combustion can be affected by storage conditions . In lithium batteries, the effectiveness of n-Butylferrocene as an overcharge protection mechanism may be influenced by factors such as the battery’s charge state and operating conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) typically involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The butyl group is introduced through the alkylation of cyclopentadiene prior to the formation of the metallocene complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of cyclopentadiene and iron(II) chloride, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The iron(2+) ion can be oxidized to iron(3+), leading to the formation of different oxidation states.

Reduction: The compound can be reduced back to iron(2+) from iron(3+).

Substitution: The cyclopentadienyl rings can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce a variety of substituted metallocenes.

Wissenschaftliche Forschungsanwendungen

2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing into its potential use in cancer therapy, where it may act as a delivery vehicle for anticancer drugs.

Industry: It is used in the production of high-performance materials, such as specialty polymers and advanced coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ferrocene: A well-known metallocene with iron(2+) coordinated with two cyclopentadienyl rings.

Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.

Nickelocene: Contains nickel instead of iron.

Uniqueness

2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) is unique due to the presence of the butyl group, which can influence the compound’s reactivity and stability

Eigenschaften

IUPAC Name |

2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUDBPZFGCNRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Fe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31904-29-7 | |

| Record name | Butylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31904-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)